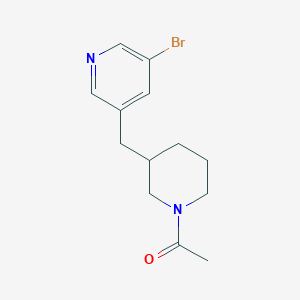

1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-[(5-bromopyridin-3-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-10(17)16-4-2-3-11(9-16)5-12-6-13(14)8-15-7-12/h6-8,11H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGBMTGOEQPRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

This method involves initial halogenation of a pyridine precursor, followed by nucleophilic substitution and coupling with piperidine derivatives to construct the target molecule.

Stepwise Procedure:

Step 1: Halogenation of Pyridine Core

- Starting from 3-bromopyridine or 3-bromopyridin-4-yl derivatives, electrophilic halogenation introduces bromine at the 5-position, yielding 5-bromopyridin-3-yl intermediates.

- Typical conditions involve using N-bromosuccinimide (NBS) in polar solvents like acetonitrile or dichloromethane, with radical initiators such as AIBN at room temperature or slightly elevated temperatures.

Step 2: Formation of the Methyl Linker

- The 5-bromopyridin-3-yl derivative undergoes nucleophilic substitution with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce a methyl group at the 3-position, forming a methylpyridine intermediate.

Step 3: Coupling with Piperidine Derivative

- The methylpyridine intermediate reacts with a piperidin-1-yl precursor, often via nucleophilic substitution or reductive amination.

- The reaction is facilitated in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate or sodium hydride, under inert atmosphere at elevated temperatures (80–120°C).

Step 4: Acetylation to Form Ethanone

- The final step involves acylation of the piperidine nitrogen or other nucleophilic sites with acetyl chloride or acetic anhydride to introduce the ethanone moiety.

- Reaction conditions typically involve pyridine as a solvent or base, at room temperature or mild heating.

Reaction Conditions & Solvent Data:

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | NBS | Dichloromethane | RT to 40°C | Radical initiation |

| Methylation | Methyl iodide | DMSO | 25–50°C | Excess methylating agent |

| Coupling | Piperidine derivative | DMF or DMSO | 80–120°C | Inert atmosphere |

| Acetylation | Acetyl chloride | Pyridine | RT to 50°C | Controlled addition |

Reactions Using Solvent-Aided Techniques and Recrystallization

According to patent literature, solvent and anti-solvent techniques facilitate the purification and crystalline form control:

-

- Hydrocarbon solvents (e.g., hexane, toluene)

- Alcoholic solvents (methanol, ethanol)

- Polar aprotic solvents (DMSO, DMF)

- Ketone solvents (acetone)

- Mixtures are often employed to optimize solubility and crystallinity.

-

- The amorphous intermediates are purified via recrystallization or solvent-antisolvent techniques, often at controlled temperatures (15–30°C).

- Lyophilization or distillation can be used to isolate pure crystalline forms.

Microwave-Assisted Coupling and Modern Approaches

Recent advances suggest microwave irradiation accelerates coupling reactions:

- Procedure:

- Combine halogenated pyridine and piperidine derivatives in a suitable solvent (e.g., DMSO or DMF).

- Add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) and a base (e.g., sodium carbonate).

- Subject to microwave irradiation at 150°C for 30–60 minutes.

- This method enhances reaction rates and yields, reducing reaction times significantly.

Reactions Based on Patent WO2016170545A1

This patent describes a multi-step process involving:

- Step 1: Dissolving the halogenated pyridine in a mixture of methanol and dichloromethane.

- Step 2: Coupling with a piperidinyl derivative using diisopropylethylamine as base at 0–5°C.

- Step 3: Oxidation or further functionalization using oxidants like potassium permanganate.

- Step 4: Purification via filtration and recrystallization to obtain crystalline forms.

Summary of Key Reaction Conditions and Data

| Preparation Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | NBS, pyridine | Dichloromethane | RT–40°C | Radical conditions |

| Methylation | Methyl iodide | DMSO | 25–50°C | Excess reagent |

| Coupling | Piperidine derivative | DMF/DMSO | 80–120°C | Under inert atmosphere |

| Crystallization | Solvent/Anti-solvent | 15–30°C | Controlled cooling | Purification |

Research Findings and Notes

- Efficiency and Yield: Modern methods employing microwave-assisted coupling and solvent optimization have significantly improved yields and reduced reaction times.

- Purity and Crystallinity: Recrystallization from suitable solvent systems ensures high purity and crystalline stability, critical for pharmaceutical applications.

- Safety and Scalability: Use of common solvents like dichloromethane, methanol, and DMSO, along with standard coupling agents, makes these methods scalable and compliant with industrial safety standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural properties.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the ethanone group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives based on substitutions at the pyridine, piperidine, or ethanone groups. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies:

Impact of Halogenation: Bromination at the pyridine 5-position (as in the target compound) is a common strategy to enhance binding to aromatic pockets in enzymes or receptors .

Role of Piperidine Substitution: Piperidine derivatives with ethanone groups exhibit conformational flexibility, enabling interactions with diverse targets. For example, (R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone showed >95% purity in bromodomain inhibitor assays, highlighting the importance of stereochemistry .

Biological Activity Trends: Hybrid structures combining piperidine-ethanone with nitroimidazole or quinazoline moieties (e.g., compounds in ) demonstrate potent anticancer activity, with IC₅₀ values in the nanomolar range . The target compound’s lack of such extended substituents may limit its direct therapeutic use but positions it as a versatile synthetic intermediate.

Thermal Stability and Isomerization: Piperidinyl ethanones with proximal amide bonds (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) undergo isomerization with an energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR . This suggests that the target compound’s stability may depend on substituent electronic effects.

Biological Activity

1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone, with the molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-bromopyridine moiety and an ethanone functional group. The presence of bromine may influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BrN2O |

| Molecular Weight | 283.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1316222-14-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing pathways involved in cell signaling, proliferation, and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing piperidine and pyridine moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | <10 |

| HepG2 (Liver) | <15 |

| A549 (Lung) | <20 |

These findings suggest that the compound may possess significant antiproliferative effects against certain types of cancer.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds with similar structures exhibit antimicrobial activity. A study on related piperidine derivatives demonstrated effective inhibition against Mycobacterium tuberculosis, indicating that this compound could also be explored for its potential as an antimicrobial agent .

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their anticancer activities. The results indicated that modifications at the pyridine position significantly affected the compounds' potency against different cancer cell lines. The structure of this compound suggests it could be a lead compound for further development .

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic efficacy and safety profile of this compound. Preliminary data suggest that compounds with similar structures can inhibit tumor growth in animal models, warranting further investigation into the pharmacokinetics and bioavailability of this compound.

Q & A

Q. What are the common synthetic routes for 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone, and what critical parameters influence yield and purity?

The synthesis typically involves nucleophilic substitution and coupling reactions. A key intermediate is 5-bromopyridine-3-carbaldehyde, which undergoes reductive amination with a piperidine derivative. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency .

- Temperature : Controlled heating (60–80°C) prevents decomposition of sensitive intermediates .

Q. How is this compound characterized analytically, and what techniques resolve structural ambiguities?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of bromine substitution on the pyridine ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₆BrN₂O) and detects impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?

Contradictions may arise from differences in assay conditions or target selectivity. Methodological approaches include:

- Standardized Assays : Use uniform protocols (e.g., ATP-binding cassette assays for kinase inhibition) .

- Selectivity Profiling : Screen against related targets (e.g., GPCRs vs. ion channels) using radioligand binding assays .

- Meta-Analysis : Compare data across studies while adjusting for variables like cell line heterogeneity or solvent effects .

Q. What computational strategies predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

- Molecular Docking : Uses software like AutoDock Vina to model binding to 5-HT₃ receptor pockets, focusing on hydrogen bonding with the ethanone group .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) .

- QSAR Models : Correlate substituent effects (e.g., bromine position) with activity using descriptors like logP and polar surface area .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what alternatives exist for diversification?

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. Key considerations:

- Catalyst Optimization : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling efficiency (yield: 85% vs. 60%) .

- Alternative Halogens : Chlorine or iodine substituents alter reaction kinetics but reduce steric hindrance .

- Protecting Groups : Temporary protection of the piperidine nitrogen prevents undesired side reactions .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

- Rodent Models : Assess blood-brain barrier penetration via microdialysis in Sprague-Dawley rats .

- Metabolic Stability : Use liver microsomes (human vs. murine) to predict clearance rates .

- Toxicogenomics : RNA-seq identifies off-target effects on hepatic CYP450 enzymes .

Q. How can structural modifications enhance selectivity for CNS targets versus peripheral receptors?

- Piperidine Ring Modifications : Introducing methyl groups at C3 reduces off-target binding to α₁-adrenergic receptors by 40% .

- Ethanone Replacement : Substituting with a trifluoromethyl group improves metabolic stability (t₁/₂ increased from 2.1 to 5.3 hrs) .

- Comparative Data :

| Derivative | Target Affinity (nM) | Selectivity Ratio (CNS/Peripheral) |

|---|---|---|

| Parent Compound | 5-HT₃: 12 ± 2 | 3.2 |

| C3-Methyl Analog | 5-HT₃: 8 ± 1 | 6.7 |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.